Product packaging for 5-(Nitroperoxy)-5-oxopentanal(Cat. No.:CAS No. 113408-57-4)

5-(Nitroperoxy)-5-oxopentanal

Cat. No.: B14316184
CAS No.: 113408-57-4
M. Wt: 177.11 g/mol
InChI Key: BOBUGBJYQHTDNC-UHFFFAOYSA-N
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Description

5-(Nitroperoxy)-5-oxopentanal is a specialized organic compound of significant interest in advanced chemical and biochemical research . This molecule features a unique nitroperoxy (-OONO 2 ) functional group alongside an aldehyde moiety, a combination that suggests high reactivity and potential as a key intermediate in synthetic pathways. While specific studies on this exact molecule are limited, its structure indicates its research value may lie in exploring novel oxidation reactions, acting as a precursor for synthesizing more complex molecules, or serving as a model compound in the study of reactive oxygen and nitrogen species (RONS). Compounds containing nitroperoxy groups are often investigated for their roles in atmospheric chemistry and combustion processes, making them relevant for environmental science studies. Furthermore, the stability of the nitroxyl radical, a feature well-documented in other nitroxide compounds, is crucial for its applications. Nitroxides are widely used as stable free radicals in Electron Paramagnetic Resonance (EPR) spectroscopy to study macromolecular dynamics, as spin traps for detecting short-lived radicals, and as redox probes to measure oxygen concentration and pH in cellular environments . The unique structure of this compound presents a valuable tool for researchers developing new catalytic systems, studying polymer chemistry, or investigating the mechanisms of oxidative stress at a molecular level. This product is provided as a high-purity material strictly for research use in laboratory settings. It is not intended for diagnostic, therapeutic, or any personal use. Researchers should consult the safety data sheet (SDS) and handle this compound with appropriate precautions, given its likely reactive nature.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H7NO6 B14316184 5-(Nitroperoxy)-5-oxopentanal CAS No. 113408-57-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

113408-57-4

Molecular Formula

C5H7NO6

Molecular Weight

177.11 g/mol

IUPAC Name

nitro 5-oxopentaneperoxoate

InChI

InChI=1S/C5H7NO6/c7-4-2-1-3-5(8)11-12-6(9)10/h4H,1-3H2

InChI Key

BOBUGBJYQHTDNC-UHFFFAOYSA-N

Canonical SMILES

C(CC=O)CC(=O)OO[N+](=O)[O-]

Origin of Product

United States

Reaction Mechanisms and Chemical Transformations of 5 Nitroperoxy 5 Oxopentanal

Gas-Phase and Condensed-Phase Reactivity

The chemical transformations of 5-(Nitroperoxy)-5-oxopentanal are expected to vary between the gas phase and condensed phases (e.g., aqueous aerosols). In the gas phase, reactions are governed by bimolecular collisions with atmospheric oxidants. In the condensed phase, chemical pathways can be altered by solvent effects, such as caging, which can influence radical-radical reactions and enhance the formation of certain products like organic nitrates. copernicus.org Oxidation in the condensed phase may lead to less-oxidized products compared to the gas phase, requiring more successive oxidation steps to form highly oxidized molecules. copernicus.org

Reactions with Atmospheric Oxidants: NO₃, O₃, and OH Radicals

The presence of an aldehyde group makes this compound susceptible to attack by major atmospheric oxidants, including the nitrate (B79036) radical (NO₃), ozone (O₃), and the hydroxyl radical (OH).

The reaction between this compound and the nitrate radical (NO₃), a key oxidant in the nighttime troposphere, is expected to proceed primarily through hydrogen abstraction. copernicus.org Since the molecule lacks carbon-carbon double bonds, an addition pathway is unlikely. The most probable reaction site is the weak C-H bond of the aldehyde group.

This H-abstraction leads to the formation of an acyl radical, which rapidly combines with molecular oxygen (O₂) to yield a 5-(nitroperoxy)-5-oxopentanoylperoxy radical. This acylperoxy radical is a key intermediate in subsequent chemical transformations.

The reaction is as follows: CH₃C(O)CH₂CH₂CHO + NO₃ → CH₃C(O)CH₂CH₂CO• + HNO₃ CH₃C(O)CH₂CH₂CO• + O₂ → CH₃C(O)CH₂CH₂C(O)OO•

The rate coefficients for NO₃ radical reactions with various aldehydes have been measured, providing a basis for estimating the reactivity of this compound. Generally, the reaction proceeds via abstraction of the aldehydic hydrogen. copernicus.orgwitpress.com

Table 1: Rate Coefficients for the Gas-Phase Reaction of NO₃ Radicals with Various Aldehydes at Room Temperature

Aldehyde Rate Coefficient (cm³ molecule⁻¹ s⁻¹) Reference
Acetaldehyde (B116499) (2.7 ± 0.5) × 10⁻¹⁵ researchgate.net
Benzaldehyde (3.74 ± 0.56) × 10⁻¹⁴ copernicus.org
o-Tolualdehyde (3.86 ± 0.60) × 10⁻¹⁴ copernicus.org
m-Tolualdehyde (5.33 ± 0.81) × 10⁻¹⁴ copernicus.org

This table is interactive. You can sort and filter the data.

Ozonolysis is a reaction that primarily targets and cleaves unsaturated carbon-carbon bonds. wikipedia.orgiitk.ac.in Since this compound is a saturated compound, it will not undergo the classic ozonolysis mechanism involving the formation of a molozonide and a Criegee intermediate. wikipedia.orgmsu.edu

However, ozone can react with aldehydes, although this process is generally much slower than its reaction with alkenes and is not considered a major atmospheric sink. acs.org Theoretical studies suggest two potential pathways for the reaction of ozone with aldehydes:

Hydrogen Abstraction: Ozone abstracts the acyl hydrogen atom, leading to a radical pair that can form a hydrotrioxide intermediate. This intermediate can then decompose to a carboxylic acid and singlet oxygen. acs.org

Carbonyl Addition: Ozone adds to the carbonyl C=O bond in a stepwise manner, forming a five-membered ring tetroxolane (B14497521) intermediate. acs.org

For this compound, the hydrogen abstraction pathway would result in the formation of 5-(nitroperoxy)-5-oxopentanoic acid.

The hydroxyl (OH) radical is the most significant daytime oxidant in the troposphere. Its reaction with this compound is expected to be rapid. The primary reaction pathway is the abstraction of the hydrogen atom from the aldehyde group due to its relatively weak C-H bond. Abstraction of hydrogen atoms from the alkyl chain is also possible but occurs at a slower rate.

The initial step of aldehydic H-abstraction produces an acyl radical, which, in the presence of atmospheric oxygen, forms an acylperoxy radical. This is a critical step that initiates a cascade of further reactions.

The reaction pathway is analogous to that with the NO₃ radical: CH₃C(O)CH₂CH₂CHO + •OH → CH₃C(O)CH₂CH₂CO• + H₂O CH₃C(O)CH₂CH₂CO• + O₂ → CH₃C(O)CH₂CH₂C(O)OO•

Peroxy Radical Chemistry of this compound

Following the initial oxidation by OH or NO₃ radicals, a 5-(nitroperoxy)-5-oxopentanoylperoxy radical (an acylperoxy radical, hereafter denoted as APR) is formed. Acylperoxy radicals are key intermediates in atmospheric oxidation and exhibit different reactivity compared to alkylperoxy radicals. copernicus.org Their fate is determined by subsequent reactions, primarily with other peroxy radicals (RO₂) and the hydroperoxy radical (HO₂), especially in low-NOx environments. copernicus.orgrsc.org

The bimolecular reactions of the newly formed acylperoxy radical are crucial termination or propagation steps in the radical chain.

Reaction with HO₂ (Cross-Reaction): The reaction of an acylperoxy radical with a hydroperoxy radical (HO₂) is a significant termination pathway. rsc.org This reaction can proceed through several channels to produce stable, non-radical products.

Self-Reaction (RO₂ + RO₂): The self-reaction of two acylperoxy radicals can lead to the formation of accretion products (dimers), which are low-volatility compounds that can contribute to the formation of secondary organic aerosols (SOA). copernicus.orgnih.gov This reaction pathway involves the formation of a short-lived tetroxide intermediate. nih.gov

Table 2: Major Products from the Bimolecular Reactions of the 5-(Nitroperoxy)-5-oxopentanoylperoxy Radical (APR)

Reaction Major Products Product Type Significance
APR + HO₂ 5-(Nitroperoxy)-5-oxopentanoyl hydroperoxide + O₂ Organic Hydroperoxide Termination
5-(Nitroperoxy)-5-oxopentanoic acid + O₃ Carboxylic Acid Termination
5-(Nitroperoxy)-5-oxopentyloxy radical + •OH + O₂ Alkoxy Radical Propagation
APR + APR 2 x 5-(Nitroperoxy)-5-oxopentyloxy radical + O₂ Alkoxy Radical Propagation

This table is interactive. You can sort and filter the data.

The formation of alkoxy radicals from these reactions represents a propagation pathway, as the alkoxy radical can undergo further unimolecular or bimolecular reactions, continuing the oxidation chain. Conversely, the formation of hydroperoxides, carboxylic acids, and dimers acts as a termination step, removing radicals from the atmosphere. copernicus.orgrsc.org

Formation of Secondary Radicals and Stable Products

The decomposition of this compound can lead to the formation of secondary radicals and subsequently more stable products. The initial homolytic cleavage of the peroxy bond (O-O) would generate an alkoxyl radical and a nitrogen dioxide radical. The alkoxyl radical can then undergo further reactions.

Volatile products from such reactions can further react with hydroxyl radicals, leading to the formation of multi-generation products that contain various combinations of the functional groups present in the initial products. For instance, in related studies of 1,4-hydroxycarbonyls, which are structurally analogous to potential decomposition products of this compound, their reactions with OH radicals are known to produce smaller, more stable molecules.

Thermal Decomposition and Photolytic Pathways of the Nitroperoxy Group

The nitroperoxy group is susceptible to both thermal and photolytic decomposition, which are critical pathways for the transformation of this compound.

Thermal Decomposition:

The thermal decomposition of organic nitro compounds can proceed through different mechanisms, with the cleavage of the C-N bond being a common pathway. For aliphatic nitro compounds, two primary mechanisms have been established in the gas phase. The temperatures required for 99.99% destruction of various hazardous organic compounds can range from 600°C to 950°C. For nitrate esters, thermal decomposition can result in products like nitric oxide, water, carbon monoxide, oxygen, and formaldehyde. nih.gov The decomposition of nitrocellulose, another organic nitrate, is understood to be a competitive reaction involving the rupture of the O-NO2 bond and the decomposition of the polymer backbone. mdpi.com

Photolytic Pathways:

Photolysis is a significant atmospheric loss process for organic nitrates. Studies on compounds structurally similar to this compound, such as 5-nitrooxy-2-pentanone, have provided valuable insights into these pathways. copernicus.orgresearchgate.net The photolysis of 5-nitrooxy-2-pentanone has a measured photolysis frequency that suggests a tropospheric lifetime of approximately 8 hours under certain irradiation conditions. copernicus.org

The primary photolytic pathways for such carbonyl nitrates can involve the dissociation of the C(O)-C bond. copernicus.org The photolysis of organic nitrates in the aqueous phase can lead to the formation of nitrous acid (HONO), which is a significant precursor of hydroxyl radicals (•OH) and nitric oxide (•NO). copernicus.org These secondary radicals can then participate in further reactions, contributing to the aging of secondary organic aerosols. copernicus.org

Aldehyde and Keto Group Specific Reactivity

The presence of both an aldehyde and a ketone group in this compound imparts a rich and varied chemical reactivity to the molecule. These carbonyl centers are susceptible to a range of transformations.

Nucleophilic and Electrophilic Addition Reactions at the Carbonyl Centers

The carbonyl groups of both the aldehyde and the ketone are electrophilic and can undergo nucleophilic addition reactions. Generally, aldehydes are more reactive towards nucleophiles than ketones due to both steric and electronic factors. ncert.nic.in The presence of only one alkyl substituent on the aldehyde's carbonyl carbon makes it less sterically hindered and more electrophilic compared to the ketone's carbonyl carbon, which has two electron-donating alkyl groups. ncert.nic.in

These reactions can be catalyzed by either acid or base. libretexts.org Under basic conditions, a strong nucleophile attacks the carbonyl carbon directly. libretexts.org In an acidic medium, the carbonyl oxygen is protonated, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by weaker nucleophiles. libretexts.org

Oxidation and Reduction Transformations of the Aldehyde and Oxo Functions

The aldehyde and ketone groups in this compound exhibit different behaviors upon oxidation and reduction.

Oxidation:

Aldehydes are readily oxidized to carboxylic acids by a variety of oxidizing agents, including strong agents like potassium permanganate (B83412) and nitric acid, as well as milder ones like Tollens' reagent and Fehling's reagent. ncert.nic.inlibretexts.orgpressbooks.publibretexts.org This reactivity is due to the presence of a hydrogen atom on the carbonyl carbon, which can be abstracted during oxidation. libretexts.orglibretexts.org Ketones, lacking this hydrogen, are generally inert to mild oxidation but can be oxidized under vigorous conditions, which involves the cleavage of a carbon-carbon bond. ncert.nic.inpressbooks.publibretexts.org

Reduction:

Both aldehydes and ketones can be reduced to their corresponding alcohols. Aldehydes are reduced to primary alcohols, while ketones are reduced to secondary alcohols. ncert.nic.inlibretexts.orgchemguide.co.uk Common reducing agents for these transformations include sodium borohydride (B1222165) (NaBH4) and lithium aluminium hydride (LiAlH4). ncert.nic.inchemguide.co.ukchemistrysteps.com The reduction mechanism involves the nucleophilic addition of a hydride ion (H-) to the electrophilic carbonyl carbon. chemistrysteps.com

Enolization and Tautomerization Processes

Both the aldehyde and the ketone functionalities in this compound can undergo enolization to form enol tautomers. This process involves the migration of a proton from an alpha-carbon to the carbonyl oxygen, with the concurrent formation of a carbon-carbon double bond. The interconversion between the keto and enol forms is a tautomerization process. The equilibrium between the two forms is typically catalyzed by either acid or base.

Intramolecular Rearrangements and Cyclization Reactions

The presence of multiple functional groups in this compound allows for the possibility of intramolecular reactions, leading to the formation of cyclic structures.

Dicarbonyl compounds, such as the subject molecule, can undergo intramolecular aldol (B89426) reactions in the presence of an acid or base to form stable five- or six-membered cyclic products. ntu.edu.sgjove.com In the case of a keto-aldehyde, the enolate formed from the ketone side is more likely to attack the more electrophilic aldehyde carbonyl. ntu.edu.sgjove.com

Furthermore, the nitro group can participate in reductive cyclization reactions. uni-rostock.deunimi.itbohrium.comunimi.itrsc.org These reactions, often catalyzed by transition metals, involve the reduction of the nitro group to a nitroso or amino group, which then acts as an intramolecular nucleophile, attacking one of the carbonyl centers to form a heterocyclic ring.

Another potential intramolecular reaction is the Dieckmann condensation, which is an intramolecular version of the Claisen condensation and occurs in diesters to form cyclic β-keto esters. libretexts.org While this compound is not a diester, analogous intramolecular condensations involving its carbonyl groups are conceivable under appropriate conditions.

Product Distribution Analysis from Key Reaction Pathways of this compound

The thermal decomposition of this compound is expected to proceed via the homolytic cleavage of the O-NO2 bond, yielding a 5-oxo-pentanoylperoxy radical and nitrogen dioxide (NO2).

Reaction 1: Thermal Decomposition

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The resulting 5-oxo-pentanoylperoxy radical is a highly reactive intermediate. Its subsequent reactions will dictate the final product distribution. Based on the known behavior of other acylperoxy radicals, the principal subsequent pathways include decomposition via C-C bond cleavage (β-scission) and reaction with other atmospheric species.

One likely fragmentation pathway for the 5-oxo-pentanoylperoxy radical involves the cleavage of the C-C bond adjacent to the carbonyl group, leading to the formation of a 4-oxobutyl radical and carbon dioxide (CO2).

Reaction 2: Decarboxylation of the Peroxy Radical

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The 4-oxobutyl radical can then undergo further reactions, such as oxidation to form succinaldehyde (B1195056) or cyclization followed by oxidation to form γ-butyrolactone.

An alternative pathway for the 5-oxo-pentanoylperoxy radical is the intramolecular abstraction of the aldehydic hydrogen atom. This would lead to the formation of a hydroperoxide and a dicarbonyl species. However, the β-scission pathway is generally considered to be more favorable for acylperoxy radicals.

The following table provides a hypothesized product distribution from the key thermal decomposition pathway of this compound, based on the analogous chemistry of other peroxyacyl nitrates. The yields are presented as probable ranges, reflecting the lack of direct experimental measurement for this specific compound.

Product Chemical Formula Formation Pathway Probable Molar Yield (%)
Nitrogen DioxideNO2Initial O-NO2 bond cleavage~100
Carbon DioxideCO2Decarboxylation of the peroxy radical80 - 100
SuccinaldehydeC4H6O2Oxidation of the 4-oxobutyl radical40 - 60
Glutaric AcidC5H8O4Potential minor pathway from radical recombination/oxidation< 10
γ-ButyrolactoneC4H6O2Cyclization and oxidation of the 4-oxobutyl radical10 - 20

It is important to note that the actual product distribution can be influenced by various factors, including temperature, pressure, and the presence of other atmospheric trace gases such as nitric oxide (NO) and hydroxyl radicals (OH). For instance, the reaction of the 5-oxo-pentanoylperoxy radical with NO would lead to the formation of an alkoxy radical and NO2, introducing additional reaction pathways and altering the final product mixture.

No scientific information is available for the chemical compound “this compound.”

Extensive searches of scientific databases and literature have yielded no results for the compound "this compound." This indicates that the compound is likely not a known or characterized substance within the public domain of scientific research.

Consequently, there is no available data regarding its analytical characterization using the methodologies specified, such as:

Gas Chromatography (GC)

Liquid Chromatography (LC)

Mass Spectrometry (MS)

Infrared (IR) Spectroscopy

Nuclear Magnetic Resonance (NMR) Spectroscopy

Without any primary or secondary research on "this compound," it is not possible to provide an article detailing its analytical methodologies, research findings, or data tables as requested. The compound may be theoretical, have a different systematic name, or be part of proprietary research not available in the public sphere.

Advanced Analytical Methodologies for the Characterization and Detection of 5 Nitroperoxy 5 Oxopentanal

Specialized Techniques for Radical and Intermediate Species Detection

Directly observing radical species like 5-(Nitroperoxy)-5-oxopentanal in the atmosphere is difficult due to their low concentrations and high reactivity. Therefore, specialized methods have been developed to either measure the total concentration of a class of radicals or to "trap" them to form more stable, detectable products.

Peroxy Radical Chemical Amplifiers (PERCA) are indirect methods used to measure the total abundance of peroxy radicals (RO₂), including hydroperoxy (HO₂) and organic peroxy (RO₂) radicals. nasa.govcopernicus.org The technique does not speciate individual radicals but provides a crucial measure of the total peroxy radical concentration, which is a key parameter in understanding atmospheric oxidation capacity.

The core principle of PERCA involves initiating a chemical chain reaction that amplifies the presence of peroxy radicals into a much larger, more easily measurable signal of nitrogen dioxide (NO₂). nasa.govrsc.org Ambient air is drawn into a reaction chamber and mixed with high concentrations of nitric oxide (NO) and a fuel like carbon monoxide (CO) or ethane (B1197151). nasa.govrsc.orgresearchgate.net The ambient peroxy radicals initiate a chain reaction:

RO₂ + NO → RO + NO₂

RO + O₂ → R'O₂ (or HO₂ if R is H)

HO₂ + NO → OH + NO₂

OH + CO → H + CO₂

H + O₂ + M → HO₂ + M

This cycle repeats, with each initial peroxy radical generating hundreds or thousands of NO₂ molecules. nasa.gov The length of this chain, known as the chain length (CL), is a critical calibration parameter. rsc.org The resulting high concentration of NO₂ is then quantified, typically using a luminol-based chemiluminescence detector. rsc.orgresearchgate.net To distinguish the amplified NO₂ from background ambient NO₂, the reaction is modulated by periodically altering the addition of the fuel (e.g., switching CO for N₂), and the difference in the NO₂ signal is measured. nasa.gov

PERCA instruments have been successfully deployed on both ground-based and airborne platforms to measure total peroxy radical concentrations in various atmospheric environments. rsc.org The noise-equivalent detection limit can be as low as 2 parts per trillion (pptv) with an averaging time of 5 minutes. rsc.org

Table 1: Comparison of Peroxy Radical Chemical Amplification (PERCA) Configurations

ParameterStandard PERCAECHAMPTD-PERCA-CRDS
Principle Amplifies ROx into NO₂ via a chain reaction with NO and CO. nasa.govUses ethane (C₂H₆) instead of CO as the fuel for the chain reaction. rsc.orgCouples Thermal Dissociation (TD) with PERCA and Cavity Ring-Down Spectroscopy (CRDS) for NO₂ detection. researchgate.net
Target Analytes Total peroxy radicals (ROx = HO₂ + RO₂). nasa.govresearchgate.netTotal peroxy radicals (ROx). rsc.orgTotal peroxynitrates (ΣPN) and peroxyacyl nitrates (ΣPAN) by thermally dissociating them into radicals first. researchgate.net
Detection Method Luminol (B1675438) Chemiluminescence for NO₂. rsc.orgresearchgate.netChemical Ionization Mass Spectrometry (CIMS) for H₂SO₄ (if SO₂ is used as fuel). rsc.orgCavity Ring-Down Spectroscopy (CRDS) for NO₂. researchgate.net
Advantages Proven, robust technique for total radical concentration. rsc.orgAlternative fuel can avoid CO-related issues. rsc.orgHigh sensitivity and selectivity for specific radical precursors like PANs. researchgate.net
Limitations Does not speciate individual radicals; chain length can vary with conditions. rsc.orgLess common, may have different sensitivities to radical types.More complex instrumental setup.
Reported Detection Limit ~2 pptv for ROx. rsc.orgN/A6.8 pptv for PNA, 2.6 pptv for ΣPAN. researchgate.net

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that specifically detects species with unpaired electrons, making it an unambiguous method for studying free radicals. nih.govsyntechinnovation.com While direct ESR detection of transient, low-concentration atmospheric radicals like this compound is generally not feasible, the technique is invaluable in laboratory studies and through the use of spin trapping. researchgate.netcoresta.org

The fundamental principle of ESR is analogous to Nuclear Magnetic Resonance (NMR), but it probes the magnetic moment of unpaired electrons instead of atomic nuclei. syntechinnovation.com When a sample is placed in a strong magnetic field, the unpaired electrons can exist in two spin states. Irradiation with microwave frequency energy causes transitions between these states, and the absorption of this energy is recorded as an ESR spectrum. nih.gov

Due to the extremely short lifetimes of many free radicals, a technique called "spin trapping" is employed. wikipedia.org This involves reacting the short-lived radical with a "spin trap," a diamagnetic molecule that forms a much more stable, persistent radical product known as a "spin adduct." wikipedia.orgtaylorandfrancis.com This spin adduct can then be measured using conventional ESR. taylorandfrancis.com

Commonly used spin traps include nitrone-based compounds like 5,5-dimethyl-1-pyrroline-N-oxide (DMPO) and alpha-phenyl N-tertiary-butyl nitrone (PBN). nih.govwikipedia.org The resulting ESR spectrum of the spin adduct contains hyperfine splitting patterns that can provide information to help identify the original trapped radical. wikipedia.org For example, DMPO has been widely used to trap and identify oxygen-centered radicals, forming distinct adducts with superoxide (B77818) (O₂⁻) and hydroxyl (OH) radicals. nih.govresearchgate.net

Table 2: Common Spin Traps Used in ESR for Radical Detection

Spin TrapAbbreviationChemical FamilyRadicals TrappedKey Features
5,5-Dimethyl-1-pyrroline-N-oxideDMPONitroneCarbon-, Oxygen-, Sulfur-centered radicals. taylorandfrancis.comMost universally used spin trap, especially for biological and aqueous systems. wikipedia.orgtaylorandfrancis.com
alpha-Phenyl N-tertiary-butyl nitronePBNNitroneCarbon- and Oxygen-centered radicals. taylorandfrancis.comOne of the original spin traps developed. taylorandfrancis.com
5-Diisopropoxyphosphoryl-5-methyl-1-pyrroline-N-oxideDIPPMPONitroneSuperoxide radicals. wikipedia.orgUsed for measuring superoxide in biological contexts like mitochondria. wikipedia.org
3,5-Dibromo-4-nitrosobenzenesulfonic acidDBNBSC-NitrosoVariousCan provide more detailed hyperfine information but may react non-radically. wikipedia.org

Chemiluminescence is the emission of light as a result of a chemical reaction. horiba.commzd-analytik.com This principle is the basis for highly sensitive detectors for various atmospheric species, particularly nitrogen oxides (NOx). horiba.comet.co.uk

The most common application is the chemiluminescence NOx analyzer. emerson.comau.dk In these instruments, ambient air is mixed with an excess of ozone (O₃). Nitric oxide (NO) in the air reacts with the ozone to produce electronically excited nitrogen dioxide (NO₂*). mzd-analytik.comemerson.com

NO + O₃ → NO₂* + O₂

This excited NO₂* quickly relaxes to its ground state, emitting light (luminescence) in the process. mzd-analytik.comemerson.com The intensity of this light is directly proportional to the NO concentration and is measured by a photomultiplier tube. emerson.com

To measure nitrogen dioxide (NO₂) or total reactive nitrogen (NOy), a converter is placed upstream of the reaction cell. For NO₂, a photolytic converter uses specific wavelengths of light to break NO₂ down into NO, which is then detected. For total NOx, a heated catalyst (e.g., molybdenum) is used to reduce all higher nitrogen oxides to NO. mzd-analytik.comau.dk By measuring the NO concentration with and without the converter, the concentration of NO₂ can be determined by difference. horiba.comau.dk

While this method does not directly detect this compound, it is foundational for related measurements. For instance, organic nitrates can be detected by first thermally dissociating them to NO₂ and then quantifying the NO₂. osti.govacs.org Furthermore, luminol-based detectors, which produce light from the oxidation of a luminol solution, can be used to detect NO₂ and peroxy radicals directly. researchgate.netnih.gov This luminol chemiluminescence is often the detection method of choice for PERCA instruments. researchgate.net

Online and In-Situ Monitoring of Atmospheric Traces

Monitoring the presence of complex molecules like this compound in the atmosphere requires instruments that are fast, sensitive, and can operate on-site (in-situ) to avoid sample degradation. Chemical Ionization Mass Spectrometry (CIMS) has emerged as a powerful tool for this purpose. nih.gov

CIMS is a versatile and highly sensitive method for real-time measurement of atmospheric trace gases, with detection limits often in the parts-per-trillion (pptv) range and time responses of seconds. nih.govcopernicus.org The technique works by using a specific reagent ion to selectively ionize target analytes through chemical reactions in an ion-molecule reactor. The resulting product ions are then guided into a mass spectrometer for detection and quantification. ucar.edu

The choice of reagent ion determines the classes of compounds that can be detected. Different CIMS methods have been developed for various atmospheric species:

Iodide (I⁻) CIMS: This is a widely used method for detecting a range of oxygenated organic molecules and inorganic acids. It is particularly effective at detecting species that can form a stable adduct with the iodide ion. Peroxyacetyl nitrate (B79036) (PAN), formic acid, and nitryl chloride have been measured with this technique, with detection limits below 2 pptv. copernicus.org It has also been used to detect highly oxidized organic molecules. acs.org

CF₃O⁻ CIMS: This reagent ion has been used to detect a suite of inorganic and organic species, including hydrogen peroxide (H₂O₂), nitric acid (HNO₃), and peroxynitric acid (HO₂NO₂). nih.govornl.gov

Nitrate (NO₃⁻) CIMS: This method is highly sensitive to gaseous sulfuric acid and highly oxygenated organic molecules (OOMs), which are key to the formation of secondary organic aerosols. acs.org

Proton-Transfer-Reaction Mass Spectrometry (PTR-MS): This technique uses H₃O⁺ as the reagent ion and is effective for measuring a wide range of volatile organic compounds, such as methanol (B129727) and acetone. ucar.edu

For particle-phase compounds, techniques like Thermal Desorption Laser-Induced Fluorescence (TD-LIF) can be used. This method quantifies total particle-phase organic nitrates by first removing gas-phase species with a denuder, then thermally dissociating the nitrate particles to NO₂, and finally detecting the NO₂ using laser-induced fluorescence. osti.govacs.orgnih.gov This provides a real-time, in-situ measurement of the total organic nitrate content in aerosols with detection limits around 45 ppt (B1677978) per minute. acs.org

Computational Chemistry and Theoretical Insights into 5 Nitroperoxy 5 Oxopentanal

Quantum Mechanical Studies of Electronic Structure and Energetics

Density Functional Theory (DFT) Calculations for Ground State Properties

No specific Density Functional Theory (DFT) studies on 5-(nitroperoxy)-5-oxopentanal have been found in the public domain. Such studies would be invaluable for determining its optimized geometry, electronic ground state, bond lengths, and angles.

Ab Initio Methods for High-Accuracy Predictions

Similarly, there is no available research applying high-accuracy ab initio methods to this compound. These computational techniques would be instrumental in providing benchmark energetic data and a precise understanding of its electronic properties.

Reaction Mechanism Elucidation via Transition State Theory

A detailed analysis of the reaction mechanisms involving this compound using Transition State Theory is not present in the current scientific literature. Such research would be crucial for understanding its formation and degradation pathways in various chemical environments.

Kinetic Modeling and Atmospheric Lifetimes Prediction

There are no published kinetic models or predictions of the atmospheric lifetime of this compound. This information would be vital for assessing its potential impact on atmospheric composition and air quality.

Molecular Dynamics Simulations for Conformational Space and Intermolecular Interactions

No molecular dynamics simulation studies have been published for this compound. These simulations would offer insights into its conformational flexibility and how it interacts with other molecules in its environment.

Spectroscopic Property Prediction from Theoretical Calculations

Theoretical predictions of the spectroscopic properties (such as IR, UV-Vis, and NMR spectra) of this compound are not available in the literature. These predictions would be essential for its experimental detection and characterization.

Environmental and Atmospheric Chemical Significance of 5 Nitroperoxy 5 Oxopentanal

Atmospheric Formation Pathways and Source Contributions

5-(Nitroperoxy)-5-oxopentanal is a multifunctional organic compound that does not have significant direct emission sources. Instead, it is formed in the atmosphere through the oxidation of precursor volatile organic compounds (VOCs). The primary formation pathway involves the photochemical oxidation of unsaturated aldehydes, particularly in environments with high concentrations of nitrogen oxides (NOx = NO + NO2). copernicus.org

The formation process is initiated by the reaction of an unsaturated aldehyde with a hydroxyl radical (OH), the primary daytime oxidant in the troposphere. This is followed by the addition of molecular oxygen (O2) to form a peroxy radical (RO2). In high-NOx environments, this peroxy radical can react with nitrogen dioxide (NO2) to form a peroxy nitrate (B79036), such as this compound. copernicus.org The presence of an aldehyde group and a nitroperoxy group makes it a key intermediate in complex atmospheric reaction chains.

Source contributions are thus indirectly linked to sources of unsaturated aldehydes and NOx. Major sources of unsaturated aldehydes include the oxidation of isoprene, a biogenic VOC emitted in large quantities by vegetation. copernicus.orgdoaj.org Anthropogenic sources of NOx, such as fossil fuel combustion from vehicles and industrial processes, are also critical for its formation. copernicus.org Therefore, the atmospheric abundance of this compound is expected to be highest in regions where biogenic and anthropogenic emissions interact, such as urban areas downwind of forested regions.

Role as an Atmospheric Intermediate in Secondary Organic Aerosol (SOA) Formation

This compound plays a significant role as an intermediate in the formation of secondary organic aerosols (SOA). SOA is a major component of atmospheric fine particulate matter (PM2.5), which has adverse effects on human health and climate. researchgate.netcopernicus.org The formation of SOA from compounds like this compound occurs because its functional groups increase its polarity and decrease its volatility, making it more likely to partition from the gas phase to the aerosol phase. copernicus.org

Research has shown that the presence of NOx can enhance SOA formation from the oxidation of unsaturated aldehydes. copernicus.orgdoaj.org This is partly due to the formation of organic nitrates like this compound. Once in the aerosol phase, it can undergo further reactions, such as hydrolysis or reactions with other organic molecules, to form larger, less volatile compounds that contribute to the growth of SOA particles. researchgate.net The structure of the parent hydrocarbon, including the number of carbon atoms and the presence of methyl groups, can also influence the SOA yield. nih.gov

The formation of SOA can occur through various pathways, including gas-phase photochemical oxidation followed by condensation, as well as aqueous-phase chemistry within cloud droplets, fogs, and wet aerosols. researchgate.netcopernicus.org The water-soluble nature of multifunctional compounds like this compound makes them susceptible to aqueous-phase processing, which can be an efficient route to SOA formation. researchgate.net

Impact on Tropospheric Oxidant Capacity and Radical Budgets

The formation and subsequent reactions of this compound have a notable impact on the tropospheric oxidant capacity and radical budgets. The oxidant capacity of the troposphere refers to its ability to remove pollutants, primarily through reactions with the hydroxyl radical (OH). copernicus.org

The formation of this compound involves the reaction of a peroxy radical with NO2. This reaction serves as a temporary sink for both radicals and NOx. copernicus.org By sequestering NOx, it can influence the partitioning between NO and NO2, which in turn affects the production rate of ozone (O3), a key tropospheric oxidant. noaa.gov The reaction of peroxy radicals with NO typically leads to the formation of NO2 and an alkoxy radical, a pathway that can lead to ozone production. copernicus.org However, the reaction with NO2 to form peroxy nitrates competes with the NO reaction, thus modulating ozone formation.

Atmospheric Removal Processes and Lifetimes

The atmospheric lifetime of this compound is determined by several removal processes, including photolysis, thermal decomposition, and reaction with atmospheric oxidants like the hydroxyl radical. The nitroperoxy group is susceptible to photolysis, breaking the O-NO2 bond and releasing a peroxy radical and NO2. The aldehyde group is also reactive towards OH radicals.

The thermal stability of the peroxy nitrate group is a critical factor in its atmospheric lifetime. Acyl peroxy nitrates, which are structurally related to this compound, have lifetimes against thermal decomposition that are strongly dependent on temperature. copernicus.org At colder temperatures, such as in the upper troposphere, their lifetimes can be significantly longer, allowing for long-range transport.

Global and Regional Atmospheric Chemistry Modeling Incorporating Nitroperoxy-Oxoaldehydes

These models use chemical mechanisms, which are sets of chemical reactions and their corresponding rate constants, to represent atmospheric chemistry. copernicus.org The development and implementation of detailed mechanisms that include the formation and fate of multifunctional compounds are ongoing areas of research. epa.gov For example, the Community Regional Atmospheric Chemistry Multiphase Mechanism (CRACMM) is being developed to provide a more accurate representation of these complex processes. epa.gov

Modeling studies have shown that the inclusion of heterogeneous reactions, such as the uptake of reactive species on aerosol surfaces, can significantly impact simulated concentrations of oxidants and aerosols. noaa.govnoaa.gov The representation of lightning-produced NOx is another important factor that can influence the simulated chemical composition of the atmosphere. copernicus.orgcopernicus.org The evaluation of these models against field observations is critical for assessing their performance and for identifying areas where improvements are needed. noaa.gov

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